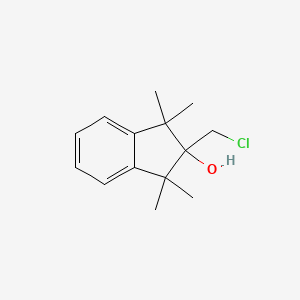![molecular formula C22H30N2O3S B12624100 Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- CAS No. 920527-68-0](/img/structure/B12624100.png)
Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- is a synthetic compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group and a pentylphenylsulfonyl group attached to the piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- typically involves the reaction of piperazine with 2-methoxyphenyl and 4-pentylphenylsulfonyl reagents. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperature, pressure, and pH to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, which serves as the basis for many derivatives.
1-(2-Methoxyphenyl)piperazine: A simpler derivative with only the methoxyphenyl group attached.
4-[(4-Pentylphenyl)sulfonyl]piperazine: Another derivative with only the pentylphenylsulfonyl group attached.
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- is unique due to the presence of both the methoxyphenyl and pentylphenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Número CAS |
920527-68-0 |
|---|---|
Fórmula molecular |
C22H30N2O3S |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-4-(4-pentylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H30N2O3S/c1-3-4-5-8-19-11-13-20(14-12-19)28(25,26)24-17-15-23(16-18-24)21-9-6-7-10-22(21)27-2/h6-7,9-14H,3-5,8,15-18H2,1-2H3 |
Clave InChI |
TVNFVKBTIDYODI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


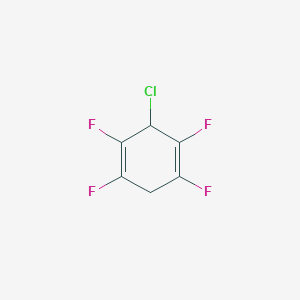

![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)

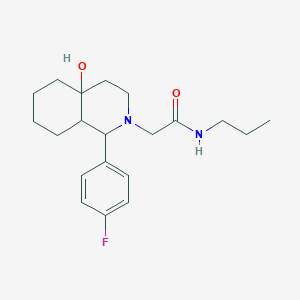

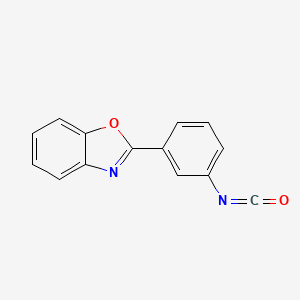
![4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624059.png)
![1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12624065.png)
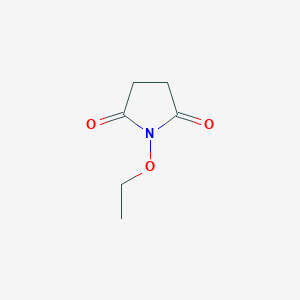

![Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate](/img/structure/B12624085.png)
